Biotin-PEG3-TFP ester

Catalog No.
S15813317
CAS No.
M.F
C25H33F4N3O7S
M. Wt
595.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Biotin-PEG3-TFP ester

Product Name

Biotin-PEG3-TFP ester

IUPAC Name

(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]propanoate

Molecular Formula

C25H33F4N3O7S

Molecular Weight

595.6 g/mol

InChI

InChI=1S/C25H33F4N3O7S/c26-15-13-16(27)22(29)24(21(15)28)39-20(34)5-7-36-9-11-38-12-10-37-8-6-30-19(33)4-2-1-3-18-23-17(14-40-18)31-25(35)32-23/h13,17-18,23H,1-12,14H2,(H,30,33)(H2,31,32,35)/t17-,18-,23-/m0/s1

InChI Key

CTAFREIJVMVQNV-BSRJHKFKSA-N

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCC(=O)OC3=C(C(=CC(=C3F)F)F)F)NC(=O)N2

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCC(=O)OC3=C(C(=CC(=C3F)F)F)F)NC(=O)N2

Biotin-PEG3-Tetrafluorophenyl ester is a biotinylation reagent characterized by its unique structure, which includes a biotin moiety linked to a polyethylene glycol (PEG) spacer and a tetrafluorophenyl (TFP) functional group. This compound is designed to facilitate the attachment of biotin to proteins and other macromolecules, enhancing their solubility and stability in biological applications. The biotin component provides a high-affinity binding site for avidin and streptavidin, making it an essential tool in various biochemical assays and protein purification techniques .

The primary reaction involving Biotin-PEG3-Tetrafluorophenyl ester is its interaction with primary and secondary amines. The TFP moiety reacts with these amines to form stable amide bonds, allowing for the efficient conjugation of biotin to target proteins. This reaction typically occurs in slightly alkaline conditions, with optimal pH values ranging from 7.5 to 8.5. The TFP ester is particularly advantageous due to its lower susceptibility to hydrolysis compared to other reactive groups like N-hydroxysuccinimide (NHS) esters, enabling longer reaction times without significant degradation of the reagent .

Biotin-PEG3-Tetrafluorophenyl ester exhibits significant biological activity due to the presence of the biotin moiety. Biotin binds with high affinity to avidin and streptavidin proteins, allowing for specific detection and purification of biotinylated molecules. This property is leveraged in numerous applications, including enzyme-linked immunosorbent assays (ELISA), Western blotting, and various types of affinity chromatography. The PEG spacer enhances the solubility of the conjugated proteins, reducing aggregation and improving their stability in solution .

The synthesis of Biotin-PEG3-Tetrafluorophenyl ester typically involves several steps:

  • Synthesis of PEG Linker: The polyethylene glycol chain is synthesized using standard polymerization techniques.
  • Attachment of Tetrafluorophenyl Group: The TFP group is introduced through an esterification reaction with the hydroxyl end of the PEG.
  • Biotin Conjugation: Finally, biotin is conjugated to the TFP-PEG intermediate through a nucleophilic substitution reaction involving primary amines present in the biotin molecule.

This multi-step synthesis allows for precise control over the length of the PEG spacer and ensures that the final product retains its reactivity and biological activity .

Biotin-PEG3-Tetrafluorophenyl ester has a wide range of applications:

  • Protein Labeling: It is commonly used for labeling proteins in research settings, facilitating studies on protein interactions and functions.
  • Immunoassays: The compound is utilized in various immunoassay formats, including ELISA and Western blotting, due to its ability to provide a strong signal through avidin-biotin interactions.
  • Cell Surface Biotinylation: It can be employed to label cell surface proteins for studies on receptor localization and signaling pathways.
  • Drug Delivery Systems: The compound's properties can be harnessed in designing targeted drug delivery systems where biotinylated carriers can selectively deliver therapeutic agents to cells expressing avidin or streptavidin .

Several compounds share similarities with Biotin-PEG3-Tetrafluorophenyl ester, primarily in their use as biotinylation reagents:

Compound NameReactive GroupSpacer LengthStabilityUnique Features
Biotin-dPEG12-Tetrafluorophenyl esterTetrafluorophenyl12HighLonger PEG spacer enhances solubility
Biotin-dPEG4-Tetrafluorophenyl esterTetrafluorophenyl4ModerateShorter spacer may affect binding kinetics
Biotin-N-hydroxysuccinimide esterN-hydroxysuccinimideVariableModerateMore hydrophilic but less stable than TFP esters
N3-PEG-BiotinAzideVariableHighSuitable for click chemistry applications

Biotin-PEG3-Tetrafluorophenyl ester stands out due to its balance between reactivity and stability, making it particularly effective in diverse biological applications while maintaining ease of use .

XLogP3

1.4

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

3

Exact Mass

595.19753422 g/mol

Monoisotopic Mass

595.19753422 g/mol

Heavy Atom Count

40

Dates

Last modified: 08-15-2024

Explore Compound Types